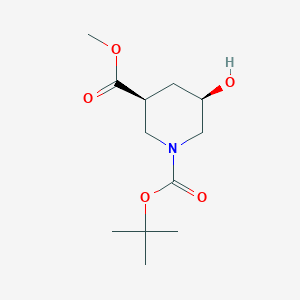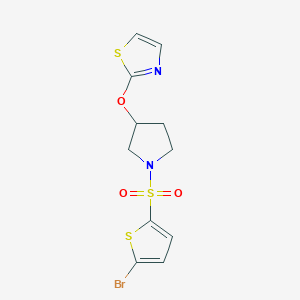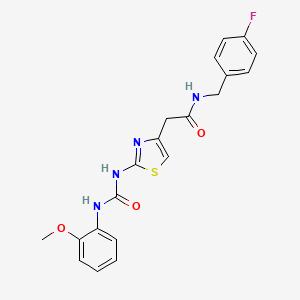![molecular formula C19H18FN3O2 B2465640 (4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 942005-02-9](/img/structure/B2465640.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a fluorophenyl group and a methylfuro[3,2-b]pyridin-2-yl group. The presence of these groups can significantly influence the compound’s physical and chemical properties.Scientific Research Applications
Psychoactive Substance Analysis
Research has delved into the prevalence and effects of new psychoactive substances (NPS), including those structurally related to piperazine and phenyl compounds. For instance, a study highlighted the need to include common psychoactive substances like mCPP and 4-FA in screening procedures due to their high prevalence, suggesting a potential area of application for related compounds in toxicological analysis and forensic science (Rust et al., 2012).
Metabolism and Disposition Studies
Compounds structurally related to "(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone" have been studied for their metabolic pathways and disposition in humans, providing insights into their pharmacokinetics and potential therapeutic applications. For example, a study on the orexin receptor antagonist SB-649868 revealed its metabolism and excretion patterns in humans, which could inform the development of related compounds (Renzulli et al., 2011).
Receptor Binding and Antagonism
Research on various receptor systems, including serotonin and dopamine receptors, often investigates compounds with piperazine and phenyl groups due to their potential as receptor antagonists or agonists. Studies on compounds like WAY-100635 have explored their binding affinity and occupancy at 5-HT1A receptors, offering a framework for understanding how related chemicals might interact with neuronal receptors (Pike et al., 1996).
Pharmacological Efficacy and Safety
The pharmacological efficacy and safety of compounds within the same chemical family are critical areas of research, contributing to the development of new therapeutic agents. For instance, studies on the B-cell lymphoma-2 (Bcl-2) protein inhibitor Venetoclax detail the drug's metabolism, safety, and efficacy, shedding light on similar compounds' potential therapeutic uses (Liu et al., 2017).
Mechanism of Action
While specific details about the mechanism of action of this compound are not available, a study has shown that a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), acts as an inhibitor of human equilibrative nucleoside transporters . These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Future Directions
The future research directions for this compound could involve further investigation into its potential biological activities, such as its effects on nucleoside transporters . Additionally, studies could explore its synthesis and the physical and chemical properties that influence its behavior and reactivity.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-2-7-17-16(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXHXCNPBVKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)
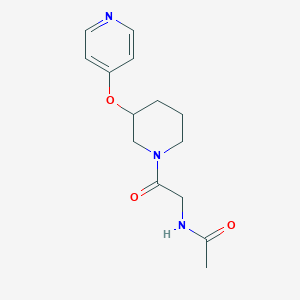
![2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2465562.png)

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)
![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)
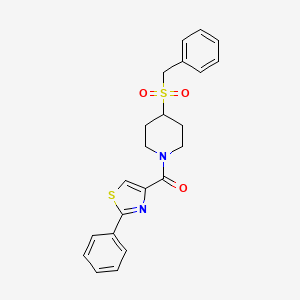

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
